2-(2,6-Dimethoxybenzoyl)-6-methylpyridine
Overview
Description
2-(2,6-Dimethoxybenzoyl)-6-methylpyridine is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 2-(2,6-Dimethoxybenzoyl)-6-methylpyridine is structurally similar to Meticillin , a narrow-spectrum beta-lactam antibiotic of the penicillin class . The primary targets of this compound are likely to be similar to those of Meticillin, which include MecA PBP2’ (penicillin binding protein 2’) and Penicillin-binding protein 2a . These proteins play a crucial role in bacterial cell wall synthesis .
Mode of Action
Like other beta-lactam antimicrobials, this compound likely blocks the synthesis of the bacterial cell wall . It does this by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis . This inhibition prevents the cross-linkage between the peptidoglycan polymer chains, which make up a large portion of gram-positive bacterial cell walls .
Biochemical Pathways
The compound’s interaction with its targets affects the peptidoglycan synthesis pathway . By inhibiting the transpeptidase enzyme, it prevents the formation of cross-links in the peptidoglycan layer, disrupting the integrity of the bacterial cell wall . This leads to cell lysis and death .
Pharmacokinetics
Meticillin is inactivated by gastric acid and therefore administered by injection
Result of Action
The primary result of the compound’s action is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . This makes it potentially effective against susceptible Gram-positive bacteria, particularly beta-lactamase-producing organisms such as Staphylococcus aureus .
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-(6-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-4-7-11(16-10)15(17)14-12(18-2)8-5-9-13(14)19-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWNZFTVJBGNHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=C(C=CC=C2OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.